molecular formula C17H24FN3O2S B6965480 N-[2-[4-(5-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl]ethanesulfonamide

N-[2-[4-(5-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl]ethanesulfonamide

Cat. No.: B6965480
M. Wt: 353.5 g/mol
InChI Key: REBNZOVFLCAMAW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(5-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl]ethanesulfonamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The fluorinated indole can then be further functionalized to introduce the piperidine and ethanesulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(5-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl]ethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while substitution reactions can introduce various functional groups at different positions on the indole ring .

Mechanism of Action

The mechanism of action of N-[2-[4-(5-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl]ethanesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The fluorinated indole moiety can enhance the compound’s binding affinity and stability, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[4-(5-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl]ethanesulfonamide is unique due to its specific combination of functional groups, which can confer distinct biological activities and properties. The presence of the piperidine and ethanesulfonamide groups can enhance its solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

N-[2-[4-(5-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O2S/c1-2-24(22,23)20-7-10-21-8-5-13(6-9-21)16-12-19-17-4-3-14(18)11-15(16)17/h3-4,11-13,19-20H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBNZOVFLCAMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCN1CCC(CC1)C2=CNC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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